

NCX 466: A Nitric Oxide-Donating NSAID Challenging Traditional Pain and Inflammation Management

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Compound of Interest

Compound Name: NCX 466

Cat. No.: B560302

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NCX 466, a novel cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD), is emerging as a promising alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). By combining the established anti-inflammatory and analgesic properties of a naproxen backbone with the vasodilatory and cytoprotective effects of nitric oxide, **NCX 466** aims to mitigate the well-documented gastrointestinal and cardiovascular risks associated with conventional NSAID therapy. This guide provides an in-vitro comparison of **NCX 466** against traditional NSAIDs, supported by experimental data and detailed methodologies.

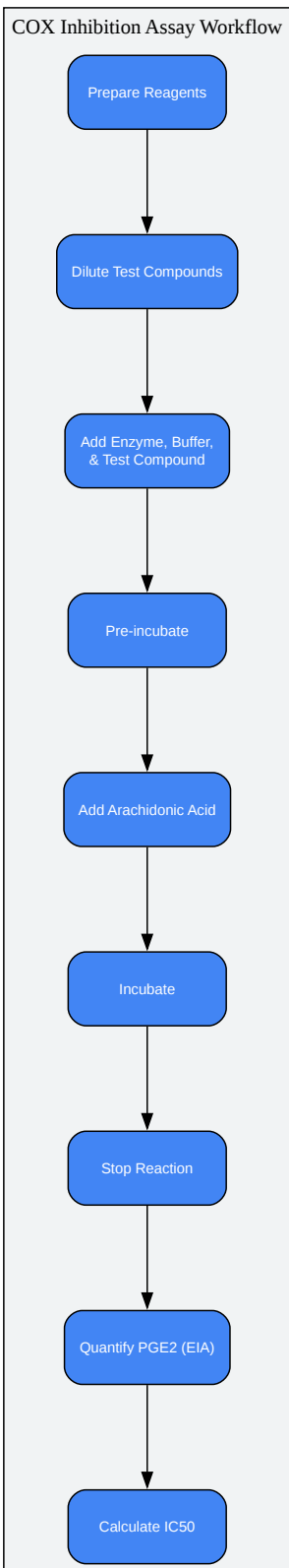
Mechanism of Action: A Dual Approach

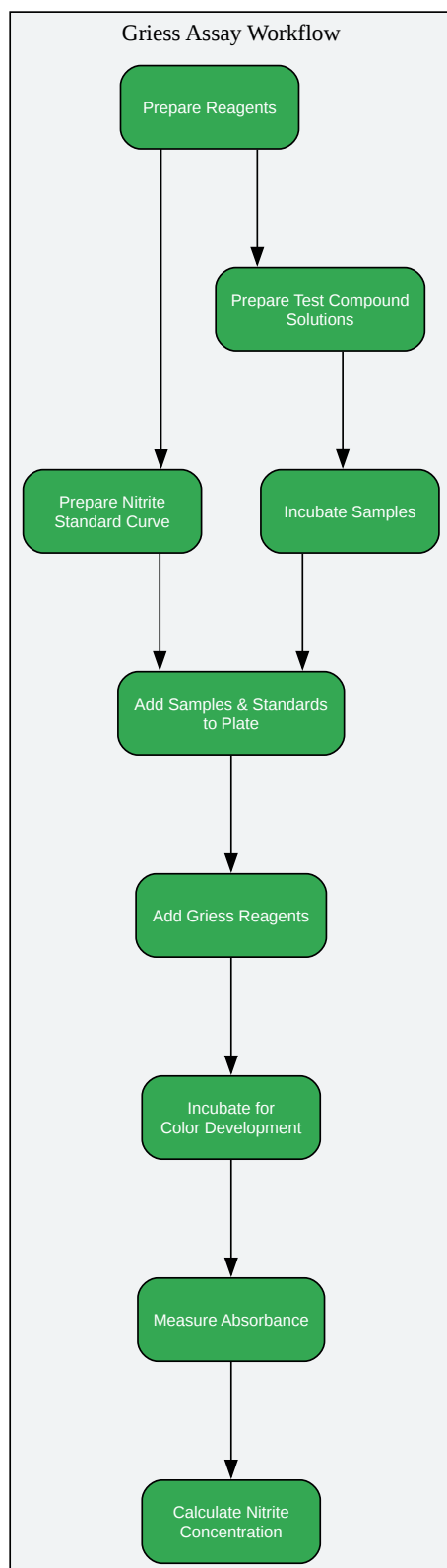
Traditional NSAIDs exert their therapeutic effects primarily through the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation. However, the non-selective inhibition of COX-1, which plays a crucial role in maintaining the integrity of the gastric mucosa and regulating platelet function, is a major contributor to the gastrointestinal and cardiovascular side effects of these drugs.

NCX 466 is designed to overcome this limitation. As a CINOD, it possesses a dual mechanism of action:

- **COX Inhibition:** Like its parent compound naproxen, **NCX 466** inhibits both COX-1 and COX-2 enzymes, thereby reducing prostaglandin production and alleviating pain and inflammation.
- **Nitric Oxide Donation:** Crucially, **NCX 466** is engineered to release nitric oxide (NO). NO is a key signaling molecule with vasodilatory properties, which can help to maintain gastric mucosal blood flow, a critical factor in protecting the stomach lining. Furthermore, NO can counteract some of the negative cardiovascular effects associated with COX inhibition.







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